molecular formula C25H45N3O6 B13396499 Boc-Dab(Alloc)-OH.DCHA

Boc-Dab(Alloc)-OH.DCHA

Cat. No.: B13396499
M. Wt: 483.6 g/mol
InChI Key: YICPGWNKDOPUOG-UHFFFAOYSA-N
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Description

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both dicyclohexylamine and butanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. The reaction conditions often involve the use of solvents like glycerol and catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylamine (S)-4-(((methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate
  • Dicyclohexylamine (S)-4-(((ethoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Uniqueness

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPGWNKDOPUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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